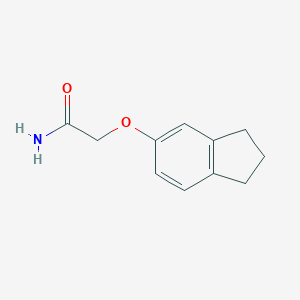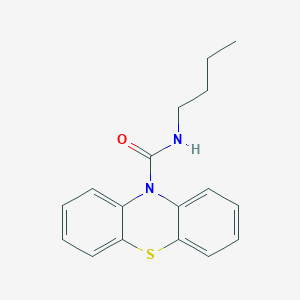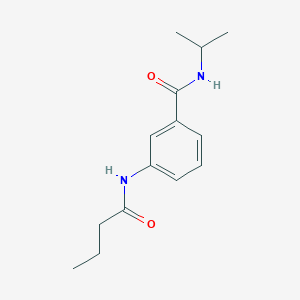
4-(2-Butoxyanilino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Butoxyanilino)-4-oxobutanoic acid, also known as BOA, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. BOA is a member of the family of synthetic compounds known as anilides, which are characterized by their ability to interact with a wide range of biological systems.
作用机制
The mechanism of action of 4-(2-Butoxyanilino)-4-oxobutanoic acid is complex and not yet fully understood. However, it is known to interact with a variety of cellular targets, including enzymes, receptors, and ion channels. 4-(2-Butoxyanilino)-4-oxobutanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the peroxisome proliferator-activated receptor (PPAR), a nuclear receptor involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-(2-Butoxyanilino)-4-oxobutanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha), and to reduce the expression of COX-2. 4-(2-Butoxyanilino)-4-oxobutanoic acid has also been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines.
实验室实验的优点和局限性
4-(2-Butoxyanilino)-4-oxobutanoic acid has several advantages for use in lab experiments. It is relatively stable and easy to synthesize, and it has a well-characterized mechanism of action. However, 4-(2-Butoxyanilino)-4-oxobutanoic acid also has some limitations. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.
未来方向
There are many potential future directions for research on 4-(2-Butoxyanilino)-4-oxobutanoic acid. One area of interest is the development of new drugs based on 4-(2-Butoxyanilino)-4-oxobutanoic acid's anti-inflammatory and anti-tumor properties. Another area of interest is the further elucidation of 4-(2-Butoxyanilino)-4-oxobutanoic acid's mechanism of action, which could lead to a better understanding of the underlying biology of various diseases. Additionally, the development of new synthetic methods for 4-(2-Butoxyanilino)-4-oxobutanoic acid could lead to more efficient and cost-effective production of this compound.
合成方法
4-(2-Butoxyanilino)-4-oxobutanoic acid can be synthesized through a multi-step process that involves the reaction of butyl acrylate with aniline to produce an intermediate product, which is then reacted with potassium cyanate to form the final product. The synthesis of 4-(2-Butoxyanilino)-4-oxobutanoic acid is a complex process that requires careful control of reaction conditions, including temperature, pressure, and reactant concentrations.
科学研究应用
4-(2-Butoxyanilino)-4-oxobutanoic acid has been widely used in scientific research due to its ability to interact with a wide range of biological systems. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs. 4-(2-Butoxyanilino)-4-oxobutanoic acid has also been used as a tool in the study of the mechanisms underlying various biological processes, including apoptosis, cell proliferation, and gene expression.
属性
产品名称 |
4-(2-Butoxyanilino)-4-oxobutanoic acid |
|---|---|
分子式 |
C14H19NO4 |
分子量 |
265.3 g/mol |
IUPAC 名称 |
4-(2-butoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-2-3-10-19-12-7-5-4-6-11(12)15-13(16)8-9-14(17)18/h4-7H,2-3,8-10H2,1H3,(H,15,16)(H,17,18) |
InChI 键 |
HPWXXYGKTAGSHC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)CCC(=O)O |
规范 SMILES |
CCCCOC1=CC=CC=C1NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)

![N-[3-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269402.png)



![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)
![2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B269412.png)
![N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B269415.png)

